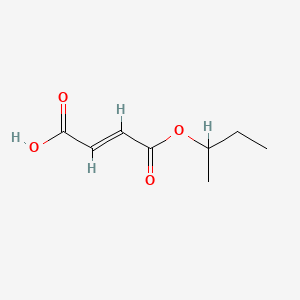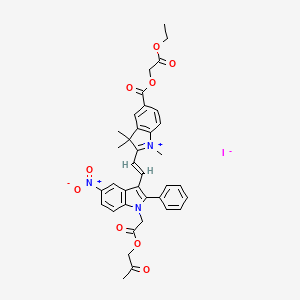
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound with the molecular formula C13H16O6 It is characterized by the presence of a trimethoxyphenyl group attached to a butanoic acid backbone, which includes both a keto and a hydroxy functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable β-keto ester under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-ketobutanoic acid.
Reduction: Formation of 4-(2,4,5-Trimethoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or anti-inflammatory effects by modulating cytokine production.
類似化合物との比較
Similar Compounds
4-(2,4,5-Trimethoxyphenyl)-4-oxobutyric acid: Similar structure but lacks the hydroxy group.
3,4,5-Trimethoxyphenylacetic acid: Contains a similar trimethoxyphenyl group but with a different backbone.
2,4,5-Trimethoxycinnamic acid: Features a trimethoxyphenyl group with a cinnamic acid backbone.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both keto and hydroxy functional groups on the butanoic acid backbone, which can influence its reactivity and biological activity. The combination of these functional groups with the trimethoxyphenyl moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
特性
CAS番号 |
84386-08-3 |
|---|---|
分子式 |
C13H16O7 |
分子量 |
284.26 g/mol |
IUPAC名 |
2-hydroxy-4-oxo-4-(2,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H16O7/c1-18-10-6-12(20-3)11(19-2)4-7(10)8(14)5-9(15)13(16)17/h4,6,9,15H,5H2,1-3H3,(H,16,17) |
InChIキー |
OBONXZUSAFUWST-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)CC(C(=O)O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)


